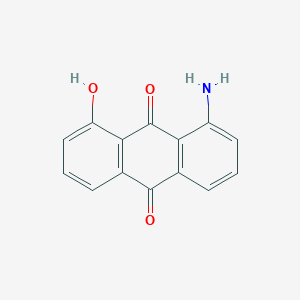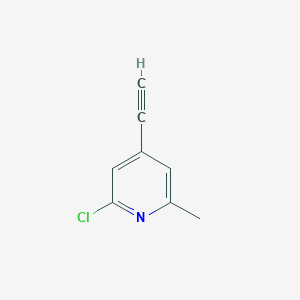
1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene is an organic compound with the molecular formula C8H7BrCl2O It is a derivative of benzene, featuring bromomethyl, dichloro, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene typically involves the bromination of 3,4-dichloro-2-methoxybenzyl alcohol. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the benzyl position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require efficient handling of bromine and appropriate safety measures due to the reactive nature of bromine. The use of continuous flow reactors could enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound can be used in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Biological Studies: It may be used in the development of bioactive compounds or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzyl carbon. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparison with Similar Compounds
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
- 1-Bromopropane
- 4-Bromobenzyl bromide
Comparison: 1-(Bromomethyl)-3,4-dichloro-2-methoxybenzene is unique due to the presence of both dichloro and methoxy substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct electronic and steric properties that can be advantageous in specific synthetic applications.
Properties
Molecular Formula |
C8H7BrCl2O |
|---|---|
Molecular Weight |
269.95 g/mol |
IUPAC Name |
1-(bromomethyl)-3,4-dichloro-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-12-8-5(4-9)2-3-6(10)7(8)11/h2-3H,4H2,1H3 |
InChI Key |
VKLZTTFTWZIYRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)



![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)

![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138925.png)
![5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid](/img/structure/B13138927.png)
![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)

![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)
